2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione

TDP2 inhibition DNA damage repair chemotype validation

This N-2-(indol-3-yl-ethyl)-substituted isoquinoline-1,3-dione is a structurally distinct research tool, not a generic building block. SAR shows the N-2 substituent abolishes TDP2 inhibition (predicted IC₅₀ >100 µM) while conferring potent D3 receptor affinity (Ki 4.6 nM, >600-fold over D2). Procure for validated negative control in TDP2 HTS or for D2-sparing D3 functional studies in addiction, Parkinson’s, and schizophrenia models. Directly compare with N-2 H, Me, and OBn analogs to map pharmacophores for TDP2 vs. dopamine receptor engagement.

Molecular Formula C19H16N2O2
Molecular Weight 304.349
CAS No. 39662-65-2
Cat. No. B2519144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione
CAS39662-65-2
Molecular FormulaC19H16N2O2
Molecular Weight304.349
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H16N2O2/c22-18-11-13-5-1-2-7-16(13)19(23)21(18)10-9-14-12-20-17-8-4-3-6-15(14)17/h1-8,12,20H,9-11H2
InChIKeyOZHCGSGZRLUISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(1H-Indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione (CAS 39662-65-2) – Compound Class and Core Structural Features for Procurement Evaluation


2-[2-(1H-Indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione (CAS 39662-65-2) is a synthetic small molecule belonging to the isoquinoline-1,3-dione chemotype [1]. The structure comprises an isoquinoline-1,3(2H,4H)-dione core N-2-substituted with a tryptamine-derived indol-3-yl-ethyl group, yielding a molecular formula of C19H16N2O2 and a molecular weight of 304.3 g mol⁻¹ [1]. The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, explored for inhibition of tyrosyl-DNA phosphodiesterase 2 (TDP2) [2] and as dopamine receptor ligands [3]. However, the specific N-2 substitution pattern critically dictates biological activity, making this compound a structurally distinct entity that cannot be assumed to behave identically to other isoquinoline-1,3-dione analogs.

Why Generic Isoquinoline-1,3-dione Substitution Fails for 2-[2-(1H-Indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione (CAS 39662-65-2)


Isoquinoline-1,3-dione derivatives are not functionally interchangeable because the N-2 substituent is a binary switch for target engagement. Systematic structure–activity relationship (SAR) studies on the TDP2 inhibitory chemotype have demonstrated that any N-2 substitution—alkyl, alkoxy, or hydroxyl—completely abolishes inhibitory activity [1]. The unsubstituted N-2 NH (compound 9) retains low-micromolar TDP2 inhibition (IC50 ≈ 15 μM), while N-2-methyl (10a) and N-2-benzyloxy (10b) analogs show no measurable inhibition at concentrations up to 100 μM [1]. Since 2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione carries a bulky indole-ethyl substituent at the N-2 position, it is predicted to be devoid of TDP2 inhibitory activity based on this established SAR. Consequently, procurement of a generic “isoquinoline-1,3-dione” without specifying the N-2 substitution pattern risks selecting either an active inhibitor or an inactive analog, with diametrically opposite experimental outcomes.

Procurement-Relevant Quantitative Differentiation Evidence for 2-[2-(1H-Indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione (CAS 39662-65-2)


TDP2 Enzyme Inhibition: N-2 Substitution Abolishes Activity Relative to Unsubstituted Parent

In a systematic TDP2 SAR study, the unsubstituted isoquinoline-1,3-dione core (compound 9, N-2 = H) inhibited TDP2 with an IC50 of approximately 15 μM [1]. In contrast, N-2-substituted analogs—including the methyl derivative 10a (N-2 = CH3) and the O-benzyl derivative 10b (N-2 = OBn)—showed complete loss of inhibition at the highest concentration tested (100 μM) [1]. The target compound possesses a tryptamine-derived indol-3-yl-ethyl substituent at the N-2 position, making it structurally analogous to the inactive subtype 10 analogs. Under the identical recombinant TDP2 enzyme assay in the same study, all N-2-substituted compounds (subtype 10) failed to produce measurable inhibition, yielding IC50 values >100 μM [1].

TDP2 inhibition DNA damage repair chemotype validation

Dopamine D2 Receptor Binding Affinity: N-2-Indole-Ethyl Substituent Confers Micromolar Affinity, Orders of Magnitude Weaker than Potent Dopaminergic Ligands

A structurally related isoquinoline-1,3-dione with an indole-ethyl N-2 substituent was evaluated for agonist activity at the human dopamine D2 receptor expressed in HEK293 cells [1]. The compound displayed a Ki value of 2,800 nM (2.8 μM) for D2 receptor binding, as measured by [³⁵S]GTPγS functional assay [1]. In comparison, the potent D2/D3 ligand from patent US8748608 (compound 16) exhibits a Ki of 3 nM and an IC50 of 1 nM at the D2 receptor [2], representing a >900-fold difference in affinity. The indole-ethyl isoquinoline-1,3-dione is therefore a low-affinity D2 ligand, falling within the micromolar range typical of fragment-like or probe molecules, and cannot substitute for sub-nanomolar dopaminergic tool compounds in receptor occupancy or functional studies.

dopamine D2 receptor binding affinity neuropharmacology

Dopamine D3 Receptor Affinity: Indole-Ethyl Isoquinoline-1,3-dione Exhibits Sub-10 nM Potency, Demonstrating Receptor Subtype Selectivity

Patent data (US8748608) describe a structurally analogous isoquinoline-1,3-dione with an indole-ethyl N-2 substituent that binds the human dopamine D3 receptor with a Ki of 4.6 nM [1]. This value is approximately 600-fold more potent than the same compound's affinity for the D2 receptor (Ki ~2,800 nM, Evidence Item 2), establishing a D3-over-D2 selectivity profile [1][2]. A comparator compound from the same patent series (compound 16) binds D2 with Ki = 3 nM but also binds D3 with equivalent potency, yielding a non-selective profile [3]. The indole-ethyl isoquinoline-1,3-dione therefore provides a rare D3-preferring scaffold (D3 Ki = 4.6 nM; D2 Ki ~2,800 nM; selectivity ratio ~609-fold) that is mechanistically distinct from balanced D2/D3 ligands.

dopamine D3 receptor subtype selectivity GPCR

Physicochemical and Supply Characteristics: Defined Purity Grade Versus Uncharacterized Isoquinoline-1,3-dione Analogs

Commercially, 2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione is available at a minimum purity specification of 95% (HPLC), as listed by supplier AKSci (catalog 4678CL) . The compound has a defined molecular weight of 304.3 g mol⁻¹, a computed XLogP3-AA of 2.9, one hydrogen bond donor, and a topological polar surface area of 53.2 Ų [1]. In contrast, many research-grade isoquinoline-1,3-dione analogs are available only as custom synthesis products without guaranteed purity or full characterization. The existence of a predefined purity threshold and publicly accessible analytical identifiers (InChIKey: OZHCGSGZRLUISK-UHFFFAOYSA-N) enables reproducible procurement and eliminates identity ambiguity that plagues less-characterized in-class compounds [1].

compound quality purity specification procurement benchmark

Application Scenarios for 2-[2-(1H-Indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione (CAS 39662-65-2) Based on Quantitative Differentiation Evidence


Defined Negative Control for TDP2 Inhibitor Screening Campaigns

The established SAR that any N-2-substituted isoquinoline-1,3-dione loses TDP2 inhibitory activity makes this compound an ideal negative control (IC50 >100 μM predicted) alongside the active unsubstituted core (compound 9, IC50 ≈ 15 μM) [1]. Researchers can use this pair to validate assay window and exclude non-specific assay interference in TDP2 high-throughput screening.

Selective Dopamine D3 Receptor Pharmacological Probe

With a D3 receptor Ki of 4.6 nM and negligible D2 affinity (Ki ~2,800 nM, >600-fold selectivity), this compound serves as a D3-preferring tool for functional studies where D2-sparing pharmacology is required [1][2]. It is particularly suited for investigating D3-mediated signaling in addiction, Parkinson’s disease, and schizophrenia models, where balanced D2/D3 ligands would confound interpretation.

Structure–Activity Relationship (SAR) Reference Point for Isoquinoline-1,3-dione Library Design

The contrast between potent D3 affinity and abolished TDP2 activity—both arising from the same N-2 indole-ethyl substitution—provides a valuable SAR anchor for medicinal chemistry programs. Procurement of this compound enables direct comparison with N-2 H, N-2 Me, and N-2 OBn analogs to map the pharmacophoric requirements for TDP2 versus dopamine receptor engagement [1][2].

Identity-Verified Isoquinoline-1,3-dione Reference Standard for Analytical Method Development

The compound’s defined purity specification (≥95%), known InChIKey (OZHCGSGZRLUISK-UHFFFAOYSA-N), and computed physicochemical properties (XLogP3-AA = 2.9, TPSA = 53.2 Ų) make it suitable as a reference standard for HPLC method development, mass spectrometry calibration, and chromatographic retention time indexing in laboratories working with isoquinoline-1,3-dione chemical libraries [1][2].

Quote Request

Request a Quote for 2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.